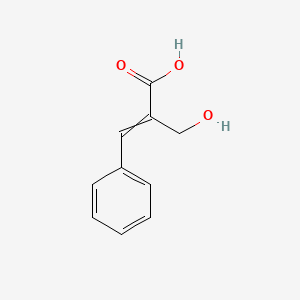

(2Z)-2-(hydroxymethyl)-3-phenylprop-2-enoic acid

Description

2-Benzylidene-3-hydroxypropionic acid is an organic compound characterized by the presence of a benzylidene group attached to a hydroxypropionic acid backbone

Properties

Molecular Formula |

C10H10O3 |

|---|---|

Molecular Weight |

178.18 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3-phenylprop-2-enoic acid |

InChI |

InChI=1S/C10H10O3/c11-7-9(10(12)13)6-8-4-2-1-3-5-8/h1-6,11H,7H2,(H,12,13) |

InChI Key |

FRLSOAJUVAVPSN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=C(CO)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzylidene-3-hydroxypropionic acid typically involves the condensation of benzaldehyde with 3-hydroxypropionic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods: Industrial production of 2-benzylidene-3-hydroxypropionic acid may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Benzylidene-3-hydroxypropionic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of benzylidene malonic acid.

Reduction: The benzylidene group can be reduced to form 3-hydroxypropionic acid derivatives.

Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions

Major Products:

Scientific Research Applications

2-Benzylidene-3-hydroxypropionic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-benzylidene-3-hydroxypropionic acid involves its interaction with various molecular targets and pathways. The benzylidene group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function .

Comparison with Similar Compounds

3-Hydroxypropionic Acid: Shares the hydroxypropionic acid backbone but lacks the benzylidene group.

Benzylidene Malonic Acid: Similar structure but with an additional carboxyl group.

Cinnamic Acid: Contains a similar benzylidene group but with a different acid moiety

Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.